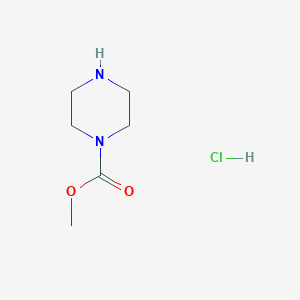

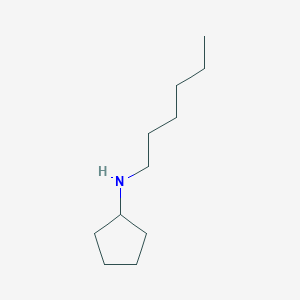

![molecular formula C15H24N2O B1319522 4-[2-(1-Ethyl-piperidin-2-YL)-ethoxy]-phenylamine CAS No. 919041-00-2](/img/structure/B1319522.png)

4-[2-(1-Ethyl-piperidin-2-YL)-ethoxy]-phenylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[2-(1-Ethyl-piperidin-2-YL)-ethoxy]-phenylamine” is a compound with the CAS Number: 919041-00-2 and a molecular weight of 248.37 . Its IUPAC name is 4-[2-(1-ethyl-2-piperidinyl)ethoxy]aniline .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H24N2O/c1-2-17-11-4-3-5-14(17)10-12-18-15-8-6-13(16)7-9-15/h6-9,14H,2-5,10-12,16H2,1H3 . This indicates the presence of 15 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule.Physical And Chemical Properties Analysis

The compound has a molecular weight of 248.37 . Further physical and chemical properties are not available in the resources.Scientific Research Applications

Bioorganic & Medicinal Chemistry

In the study by Hu et al. (2001), a series of compounds including variations of 4-piperidin-1-yl-phenylamine demonstrated potent activity on the human beta(3)-adrenergic receptor. This suggests potential applications in modulating adrenergic receptor activities, which could have implications in treating various disorders related to these receptors (Hu et al., 2001).

ChemMedChem

Kharkar et al. (2009) developed optically active molecules based on a similar piperidin-3-ol template, showing varying degrees of affinity for dopamine, serotonin, and norepinephrine transporters. This could be significant for treating neurological disorders like drug abuse, depression, and ADHD (Kharkar et al., 2009).

X-ray Structure Analysis Online

Rajnikant et al. (2010) explored the crystal structure of a compound structurally related to 4-piperidin-2,6-dione. Understanding such structures is critical for drug design, potentially guiding the synthesis of new therapeutics (Rajnikant et al., 2010).

Journal of Medicinal Chemistry

Dutta et al. (1998) investigated compounds including 4-piperidin-1-yl-phenylamine derivatives for their potency and selectivity for the dopamine transporter, which might be relevant in developing treatments for conditions like cocaine dependence (Dutta et al., 1998).

European Journal of Medicinal Chemistry

Yadav et al. (2011) designed chiral piperidin-4-ols, aiming to develop novel Selective Estrogen Receptor Modulators (SERMs). Such compounds could be important in cancer therapy, particularly breast cancer (Yadav et al., 2011).

Bioorganic & Medicinal Chemistry

Boos et al. (2006) synthesized a series of substituted benzyl piperidines, evaluating their affinity and selectivity for transporters such as the dopamine transporter (DAT) and serotonin transporter (SERT). These findings could contribute to the development of pharmacotherapies for cocaine addiction and stimulant abuse (Boos et al., 2006).

Journal of the Korean Society for Applied Biological Chemistry

Choi et al. (2010) and Nam et al. (2011) synthesized compounds with piperidin-4-yl-thiazole structures, demonstrating antifungal activities against phytopathogenic fungi. These compounds could be potential candidates for controlling phytopathogenic diseases (Choi et al., 2010); (Nam et al., 2011).

Physical Science International Journal

Khan et al. (2013) reported the structure of a compound synthesized from piperidine, highlighting the importance of molecular structure studies in medicinal chemistry and drug development (Khan et al., 2013).

Chemical Data Collections

Kottapalle and Shinde (2021) demonstrated the antimicrobial potential of compounds synthesized using piperidine, which could lead to the development of new antimicrobial agents (Kottapalle & Shinde, 2021).

Medicinal Chemistry Research

Zarghi et al. (2013) synthesized triarylimidazoles with piperidinyl ethoxy groups, exhibiting cytotoxic activities against breast cancer cell lines. This research could contribute to the development of new cancer therapies (Zarghi et al., 2013).

Drug Testing and Analysis

Kancherla et al. (2018) identified and synthesized impurities in Repaglinide, an anti-diabetic drug, where compounds related to piperidin-1-yl were involved. This research is vital for ensuring drug safety and efficacy (Kancherla et al., 2018).

properties

IUPAC Name |

4-[2-(1-ethylpiperidin-2-yl)ethoxy]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c1-2-17-11-4-3-5-14(17)10-12-18-15-8-6-13(16)7-9-15/h6-9,14H,2-5,10-12,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUPCADOONQYYTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCCC1CCOC2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Ethoxyimidazo[1,2-b]pyridazine](/img/structure/B1319444.png)

![3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B1319452.png)

![3-Fluoro-4'-methoxy[1,1'-biphenyl]-4-amine](/img/structure/B1319458.png)

![3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-amine](/img/structure/B1319459.png)

![[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B1319462.png)

![4-(4-Hydroxy-3-methoxyphenyl)-5-(3-methoxypropyl)-3-(thiophen-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B1319464.png)

![3-[(2-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1319468.png)

![8-Chloro[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1319473.png)